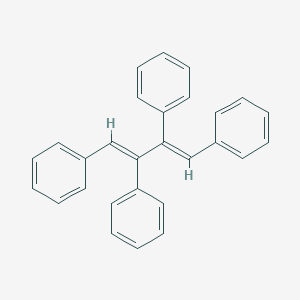

1,2,3,4-Tetraphenyl-1,3-butadiene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetraphenyl-1,3-butadiene (TPB) is a fluorescent organic compound that has been extensively studied in the field of materials science and organic electronics. TPB is a conjugated molecule with a butadiene backbone and four phenyl groups attached to the carbon atoms. TPB has gained significant attention due to its unique optical properties and its potential applications in various fields such as optoelectronics, photovoltaics, and bioimaging.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetraphenyl-1,3-butadiene is related to its conjugated structure. 1,2,3,4-Tetraphenyl-1,3-butadiene absorbs light in the ultraviolet and visible regions of the spectrum, and the absorbed energy is transferred to the phenyl groups, which then emit light at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET).

Biochemical and Physiological Effects

1,2,3,4-Tetraphenyl-1,3-butadiene has no known biochemical or physiological effects. It is a non-toxic compound that has been extensively studied for its optical properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1,2,3,4-Tetraphenyl-1,3-butadiene in lab experiments include its high fluorescence quantum yield, good thermal stability, and excellent photostability. 1,2,3,4-Tetraphenyl-1,3-butadiene is also easy to synthesize and purify, making it an ideal material for research. The limitations of using 1,2,3,4-Tetraphenyl-1,3-butadiene include its sensitivity to oxygen and moisture, which can affect its fluorescence properties.

Zukünftige Richtungen

There are several future directions for research on 1,2,3,4-Tetraphenyl-1,3-butadiene. One area of research is the development of new synthesis methods for 1,2,3,4-Tetraphenyl-1,3-butadiene that are more efficient and cost-effective. Another area of research is the application of 1,2,3,4-Tetraphenyl-1,3-butadiene in new fields such as nanotechnology and biotechnology. 1,2,3,4-Tetraphenyl-1,3-butadiene has potential applications in the development of fluorescent sensors for detecting biological molecules and in the fabrication of nanoscale devices for electronics and photonics. Additionally, research can be conducted on the modification of 1,2,3,4-Tetraphenyl-1,3-butadiene to improve its fluorescence properties and to make it more suitable for specific applications.

Synthesemethoden

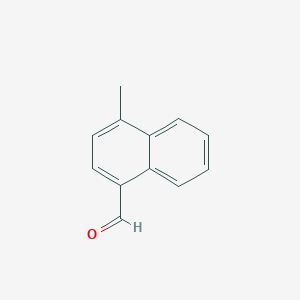

1,2,3,4-Tetraphenyl-1,3-butadiene can be synthesized using various methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the McMurry coupling reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. In the case of 1,2,3,4-Tetraphenyl-1,3-butadiene, the phosphonium salt is reacted with benzaldehyde to form the butadiene backbone, which is then coupled with phenyl groups using the McMurry coupling reaction.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetraphenyl-1,3-butadiene has been extensively studied in the field of organic electronics, where it is used as a fluorescent material in organic light-emitting diodes (OLEDs). 1,2,3,4-Tetraphenyl-1,3-butadiene has high fluorescence quantum yield, good thermal stability, and excellent photostability, making it an ideal material for OLEDs. 1,2,3,4-Tetraphenyl-1,3-butadiene has also been used in the field of bioimaging, where its fluorescence properties have been utilized for imaging biological samples.

Eigenschaften

CAS-Nummer |

1608-10-2 |

|---|---|

Produktname |

1,2,3,4-Tetraphenyl-1,3-butadiene |

Molekularformel |

C28H22 |

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |

InChI |

InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |

InChI-Schlüssel |

DAABVBOFAIYKNX-GPAWKIAZSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |

SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |

Andere CAS-Nummern |

1608-11-3 |

Piktogramme |

Irritant |

Synonyme |

(1E,3E)-1,2,3,4-Tetraphenyl-1,3-butadiene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)